molecular formula C17H39NO3S B1598905 Tetrabutylammonium methanesulfonate CAS No. 65411-49-6

Tetrabutylammonium methanesulfonate

Cat. No.: B1598905
CAS No.: 65411-49-6
M. Wt: 337.6 g/mol
InChI Key: XHYYGJAYKIYARQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium methanesulfonate is a quaternary ammonium salt with the chemical formula [CH3CH2CH2CH2]4N (CH3SO3). It is commonly used in organic synthesis and electrochemistry due to its unique properties. The compound appears as a crystalline solid with a melting point of 78-80°C and is soluble in water and organic solvents .

Scientific Research Applications

Tetrabutylammonium methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Electrochemistry: The compound is employed in the modification of electrodes and as an electrolyte in non-aqueous electrochemical cells.

    Biology and Medicine: Research has explored its potential in drug delivery systems and as a stabilizing agent for certain biomolecules.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .

Safety and Hazards

Tetrabutylammonium methanesulfonate is harmful if swallowed and causes skin and eye irritation . It is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

It is known that it can dissolve cellulose efficiently at mild conditions This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cellulose metabolism

Cellular Effects

It has been suggested that it may have some antibacterial activity . It is also known to have an impact on the working memory and cognitive flexibility of young adult zebrafish

Molecular Mechanism

It is known to interact with cellulose, suggesting that it may bind to this biomolecule

Temporal Effects in Laboratory Settings

It is known that it can dissolve cellulose efficiently at mild conditions , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Tetrabutylammonium methanesulfonate in animal models. It has been shown to have an impact on the working memory and cognitive flexibility of young adult zebrafish

Metabolic Pathways

It is known to interact with cellulose , suggesting that it may be involved in the metabolism of this biomolecule

Transport and Distribution

Its ability to dissolve cellulose suggests that it may interact with transporters or binding proteins involved in cellulose metabolism

Subcellular Localization

Its interaction with cellulose suggests that it may be localized to areas of the cell where cellulose metabolism occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium methanesulfonate can be synthesized through the reaction of tetrabutylammonium bromide with dimethyl sulfite. The reaction is carried out at a temperature of 110-115°C under an inert gas atmosphere (nitrogen) in a sealed reaction vessel. The reaction mixture is stirred for 96 hours, and the product is then isolated by vacuum distillation .

Industrial Production Methods

In industrial settings, the synthesis of tetrabutylammonium methanesulphonate follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulphonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting tetrabutylammonium methanesulphonate with sodium cyanide would yield tetrabutylammonium cyanide and methanesulphonic acid .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bromide
  • Tetrabutylammonium iodide
  • Tetrabutylammonium fluoride
  • Tetrabutylammonium hydroxide

Uniqueness

Compared to other tetrabutylammonium salts, tetrabutylammonium methanesulphonate is unique due to its methanesulphonate group, which imparts different solubility and reactivity characteristics. It is more soluble in polar solvents and can participate in a wider range of chemical reactions .

Properties

IUPAC Name

methanesulfonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYGJAYKIYARQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984026
Record name N,N,N-Tributylbutan-1-aminium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65411-49-6
Record name 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65411-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Tributylbutan-1-aminium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrabutylammonium methanesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium methanesulfonate
Reactant of Route 3
Reactant of Route 3
Tetrabutylammonium methanesulfonate
Reactant of Route 4
Tetrabutylammonium methanesulfonate
Reactant of Route 5
Tetrabutylammonium methanesulfonate
Reactant of Route 6
Tetrabutylammonium methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.